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Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing GR 64349, a potent and selective

tachykinin NK2 receptor agonist. Here you will find detailed troubleshooting guides, frequently

asked questions (FAQs), and experimental protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is GR 64349 and what is its mechanism of action?

GR 64349 is a highly selective and potent peptide agonist for the tachykinin neurokinin-2 (NK2)

receptor.[1] It displays over 1000-fold selectivity for the NK2 receptor compared to the NK1

receptor and over 300-fold selectivity compared to the NK3 receptor.[1] As a full agonist, GR
64349 activates the NK2 receptor, which is a G protein-coupled receptor (GPCR). This

activation stimulates downstream signaling pathways, leading to an increase in intracellular

inositol-1-phosphate (IP-1), a rise in intracellular calcium (Ca2+) levels, and the synthesis of

cyclic AMP (cAMP).[2][3]

Q2: Which cell lines are recommended for studying the effects of GR 64349?

The choice of cell line is critical for a successful experiment. Commonly used and

recommended cell lines for studying GR 64349's effects on the NK2 receptor include:

Chinese Hamster Ovary (CHO-K1) cells: These are a popular choice due to their robust

growth, high transfection efficiency, and low endogenous GPCR expression.[4] They are
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frequently used to create stable cell lines expressing recombinant human NK2 receptors.[2]

[3]

Human Embryonic Kidney (HEK293) cells: Similar to CHO-K1 cells, HEK293 cells are easily

transfected and are a common host for heterologous expression of GPCRs.

U2OS cells: This human osteosarcoma cell line is another suitable host for stably expressing

the NK2 receptor and is commercially available for this purpose.

It is crucial to use a cell line that stably or transiently expresses the tachykinin NK2 receptor, as

non-transfected cells may not exhibit a response to GR 64349.

Q3: What are the general cell culture conditions for these cell lines?

Maintaining healthy cell cultures is paramount for obtaining reliable and reproducible data. The

following are general guidelines:

Parameter Recommendation

Basal Media DMEM/F12 or DMEM, high glucose

Serum 10% Fetal Bovine Serum (FBS)

Supplements 1% Penicillin-Streptomycin, L-glutamine

Culture Temperature 37°C

CO2 Level 5%

Subculture When cells reach 80-90% confluency

Trypsinization 0.25% Trypsin-EDTA

Note: For specific cell lines, always refer to the supplier's recommendations. For experiments,

serum starvation (reducing serum to 0.5-1% or no serum) for 4 to 24 hours prior to GR 64349
stimulation is often recommended to reduce background signaling and synchronize cells.[5][6]

[7]

Q4: What concentration range of GR 64349 should I use in my experiments?
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The optimal concentration of GR 64349 will depend on the cell line, the expression level of the

NK2 receptor, and the specific assay being performed. Based on published data, a

concentration range of 0.01 nM to 10 µM is a good starting point for generating a dose-

response curve.[2][3] The EC50 (half-maximal effective concentration) for GR 64349 in

functional assays is typically in the low nanomolar range.[1]

Q5: What is the recommended incubation time for GR 64349?

The incubation time will vary depending on the assay. For second messenger assays that

measure rapid cellular responses, shorter incubation times are generally sufficient:

Calcium Mobilization: The response is typically rapid, occurring within minutes of agonist

addition.

cAMP and IP-1 Accumulation: An incubation time of 30 to 60 minutes is commonly used.

For longer-term assays, such as gene expression studies, the incubation time may extend to

several hours. It is always recommended to perform a time-course experiment to determine the

optimal incubation time for your specific experimental setup.

Experimental Protocols
Protocol 1: General Cell Culture and Seeding for GR
64349 Experiments
This protocol provides a general guideline for culturing and seeding CHO-K1 cells stably

expressing the NK2 receptor.

Materials:

CHO-K1 cells stably expressing the human NK2 receptor

Complete growth medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)

Phosphate-Buffered Saline (PBS), sterile

0.25% Trypsin-EDTA
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96-well black, clear-bottom tissue culture plates (for fluorescence/luminescence assays)

Hemocytometer or automated cell counter

Procedure:

Cell Maintenance: Culture the CHO-K1-NK2 cells in a T-75 flask in a 37°C, 5% CO2

incubator.

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with

PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells

detach.

Neutralization: Add 7-8 mL of complete growth medium to inactivate the trypsin.

Cell Counting: Transfer the cell suspension to a 15 mL conical tube and determine the cell

density and viability using a hemocytometer or automated cell counter.

Seeding: Seed the cells into a 96-well plate at a density of 20,000 to 50,000 cells per well in

100 µL of complete growth medium.[4]

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and

recovery.

Serum Starvation (Optional but Recommended): After 24 hours, aspirate the complete

growth medium and replace it with 100 µL of serum-free or low-serum (0.5-1% FBS)

medium. Incubate for an additional 4-24 hours before starting the assay.

Protocol 2: Calcium Mobilization Assay
This protocol outlines the steps for measuring intracellular calcium changes in response to GR
64349 stimulation.

Materials:

CHO-K1-NK2 cells seeded in a 96-well black, clear-bottom plate

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
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Pluronic F-127

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

GR 64349 stock solution (in DMSO or water)

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's

instructions. This typically involves dissolving the dye in DMSO and then diluting it in Assay

Buffer, often with the addition of Pluronic F-127 to aid in dye solubilization.

Cell Staining: Remove the medium from the cell plate and add 100 µL of the dye loading

solution to each well.

Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

Washing (Optional): Some protocols may require washing the cells with Assay Buffer to

remove excess dye.

Compound Preparation: Prepare a dilution series of GR 64349 in Assay Buffer at a

concentration 2X to 5X the final desired concentration.

Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to

record fluorescence intensity over time (kinetic read).

Injection and Reading: Program the instrument to inject the GR 64349 dilutions into the wells

and immediately begin recording the fluorescence signal. The increase in fluorescence

corresponds to the increase in intracellular calcium.

Protocol 3: cAMP Accumulation Assay
This protocol describes how to measure changes in intracellular cAMP levels following GR
64349 treatment.

Materials:
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CHO-K1-NK2 cells seeded in a 96-well plate

GR 64349 stock solution

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

Lysis buffer (provided with the kit)

Procedure:

Cell Preparation: Prepare and seed cells as described in Protocol 1.

Stimulation: Remove the medium and add 50 µL of stimulation buffer containing a PDE

inhibitor. Pre-incubate for 10-15 minutes.

Agonist Addition: Add 50 µL of the GR 64349 dilution series to the wells.

Incubation: Incubate the plate for 30-60 minutes at 37°C.

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.

Detection: Perform the cAMP detection steps as outlined in the kit's manual. This typically

involves adding detection reagents and measuring the signal (e.g., fluorescence,

luminescence, or absorbance) on a plate reader.

Troubleshooting Guide
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Issue Possible Cause(s) Suggested Solution(s)

No or low response to GR

64349

1. Low or no NK2 receptor

expression. 2. Inactive GR

64349. 3. Suboptimal assay

conditions. 4. High background

signaling.

1. Verify NK2 receptor

expression via Western blot,

qPCR, or by using a positive

control agonist (e.g.,

Neurokinin A). 2. Use a fresh,

validated stock of GR 64349.

Ensure proper storage at

-20°C.[1] 3. Optimize GR

64349 concentration and

incubation time. 4. Implement

serum starvation prior to the

experiment.

High background signal

1. High endogenous receptor

activity. 2. Serum components

activating signaling pathways.

3. Autofluorescence of

compounds or plates.

1. Use a cell line with low

endogenous GPCR

expression. 2. Perform serum

starvation for 4-24 hours

before the assay.[5][7] 3. Use

appropriate controls (vehicle-

only wells) and black plates for

fluorescence/luminescence

assays.

High well-to-well variability

1. Inconsistent cell seeding. 2.

Edge effects in the microplate.

3. Inaccurate pipetting.

1. Ensure a homogenous cell

suspension before seeding.

Use a multichannel pipette for

consistency. 2. Avoid using the

outer wells of the plate or fill

them with sterile PBS or

medium. 3. Calibrate pipettes

regularly and use reverse

pipetting for viscous solutions.

Cell detachment during assay 1. Over-trypsinization during

subculturing. 2. Excessive

washing steps. 3. Cytotoxicity

1. Minimize trypsin exposure

time. 2. Be gentle during

washing steps. 3. Perform a

cell viability assay (e.g., MTT
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of GR 64349 at high

concentrations.

or resazurin) in parallel to

check for cytotoxic effects.[8]

[9]

Signaling Pathways and Experimental Workflow
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Caption: GR 64349 signaling pathway through the NK2 receptor.
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Caption: General experimental workflow for GR 64349 functional assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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